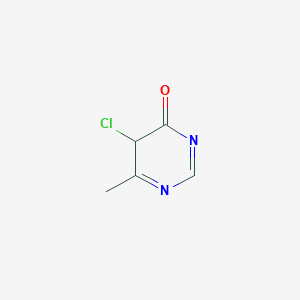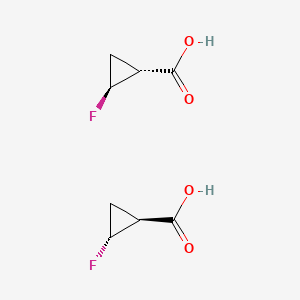
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid are stereoisomers of a fluorinated cyclopropane carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production methods for these compounds may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert these acids to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid have several scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: These compounds are used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane carboxylic acid: A non-fluorinated analog with similar structural features.
Fluorinated alkanes: Compounds with fluorine atoms attached to an alkane backbone.
Fluorinated carboxylic acids: Carboxylic acids with fluorine atoms in their structure.
Uniqueness
The presence of both the cyclopropane ring and the fluorine atom in (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid imparts unique chemical and physical properties. These features can enhance their stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H10F2O4 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3-/m10/s1 |
InChI Key |
NGGMZMUKLIZHFV-LIVMTWIPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)O.C1[C@@H]([C@H]1F)C(=O)O |
Canonical SMILES |
C1C(C1F)C(=O)O.C1C(C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


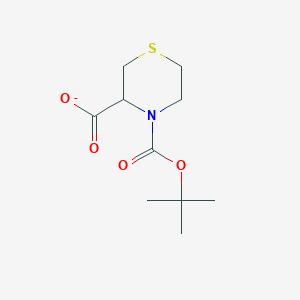
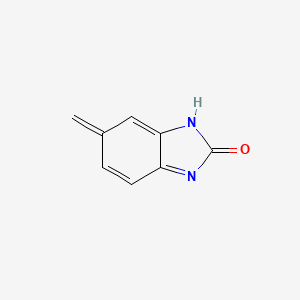
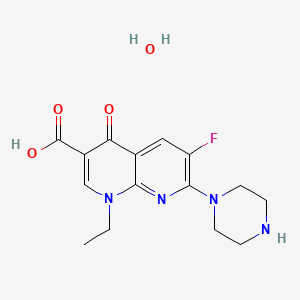
![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)
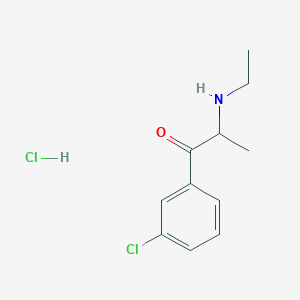
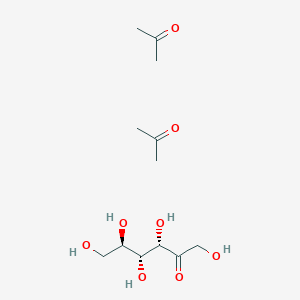
![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)

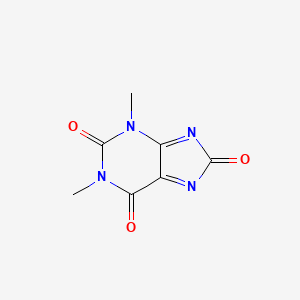
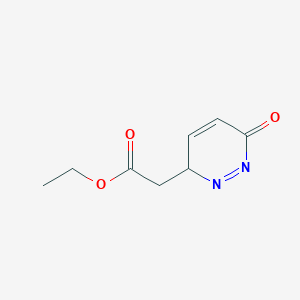
![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
